molecular formula C25H27N5O3 B2378444 2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide CAS No. 380158-87-2

2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide

Cat. No.: B2378444
CAS No.: 380158-87-2
M. Wt: 445.523
InChI Key: DJVVBDMTMJGURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethoxyphenethyl moiety, and a quinoxaline ring system substituted with a pyrrolidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with a suitable diketone or ketoaldehyde under acidic conditions to form the quinoxaline ring. Subsequent functionalization introduces the pyrrolidin-1-yl group at the 3-position of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to an amine.

  • Substitution: : The dimethoxyphenethyl moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: : Using electrophiles like halogens or sulfonating agents under controlled conditions.

Major Products Formed

  • Oxidation: : Cyano to carboxylic acid derivatives.

  • Reduction: : Cyano to primary amine.

  • Substitution: : Various substituted phenethyl derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological targets.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the cyano group, dimethoxyphenethyl moiety, and quinoxaline ring system. Similar compounds might include other quinoxaline derivatives or cyano-containing compounds, but the presence of the dimethoxyphenethyl group sets it apart.

List of Similar Compounds

  • Quinoxaline derivatives

  • Cyano-containing compounds

  • Dimethoxyphenethyl derivatives

Properties

IUPAC Name

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-32-21-10-9-17(15-22(21)33-2)11-12-27-25(31)18(16-26)23-24(30-13-5-6-14-30)29-20-8-4-3-7-19(20)28-23/h3-4,7-10,15,18H,5-6,11-14H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVBDMTMJGURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.